

Inhibitory spectrum of Xeruborbactam against beta-lactamases

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The Inhibitory Spectrum of Xeruborbactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xeruborbactam (formerly QPX7728) is a novel, ultra-broad-spectrum β -lactamase inhibitor (BLI) belonging to the cyclic boronate class. It is under development to combat the growing threat of antimicrobial resistance mediated by β -lactamase enzymes. These enzymes, produced by bacteria, inactivate β -lactam antibiotics by hydrolyzing the amide bond in the characteristic β -lactam ring.^[1] β -lactamases are broadly classified into four Ambler classes: A, C, and D, which are serine-based enzymes, and Class B, which are metallo- β -lactamases (MBLs) that require zinc ions for their activity.^[1] Xeruborbactam exhibits a unique dual mechanism of action, not only directly inhibiting a wide array of serine and metallo- β -lactamases but also demonstrating intrinsic antibacterial activity through binding to penicillin-binding proteins (PBPs).^{[1][2]} This technical guide provides a comprehensive overview of the inhibitory spectrum of Xeruborbactam against clinically relevant β -lactamases, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Inhibitory Spectrum of Xeruborbactam

Xeruborbactam has demonstrated potent inhibitory activity across all four Ambler classes of β -lactamases, including many enzymes that are resistant to currently available inhibitors.^[3] Its efficacy is particularly noteworthy against difficult-to-treat carbapenemase-producing Enterobacterales and other multidrug-resistant Gram-negative bacteria.

Quantitative Inhibitory Activity

The inhibitory potential of Xeruborbactam is quantified by determining its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (K_i). The following tables summarize the available data for Xeruborbactam against a range of purified β -lactamase enzymes.

Table 1: Inhibitory Activity (IC₅₀) of Xeruborbactam against various β -Lactamases

β-Lactamase Class	Enzyme	Organism	IC50 (nM)	Reference(s)
Class A	KPC-2	Klebsiella pneumoniae	22	[4]
CTX-M-14	Enterobacterales	1	[4]	
SHV-12	Enterobacterales	10	[5]	
TEM-10	Enterobacterales	10	[5]	
Class B (MBLs)	NDM-1	Klebsiella pneumoniae	~4-7 (Ki)	[5]
VIM-1	Klebsiella pneumoniae	~30 (Ki)	[5]	
IMP-1	Enterobacterales	240 (Ki)	[5]	
NDM-9	Enterobacterales	Effective	[6]	
VIM-83	Enterobacterales	Effective	[6]	
IMP-10	Enterobacterales	No significant inhibition	[6]	
SPM-1	Pseudomonas aeruginosa	No significant inhibition	[6]	
SIM-1	Acinetobacter baumannii	>90,000	[7]	
Class C	P99	Enterobacter cloacae	22	
PDC-1	Pseudomonas aeruginosa	14-22 (Ki app)	[5]	
Class D	OXA-48	Enterobacteriaceae	1	
OXA-23	Acinetobacter baumannii	2	[4]	

Note: Some values are reported as K_i or K_i app (apparent inhibition constant) and are indicated as such. The inhibitory activity can vary based on experimental conditions.

Table 2: Inhibition Constant (K_i) of Xeruborbactam against Purified β -Lactamases

β -Lactamase Class	Enzyme	K_i (nM)	Reference(s)
Class A	KPC-2	1-2 (K_i app)	[8]
CTX-M-14/15	<1 (K_i app)	[8]	
Class B (MBLs)	NDM-1	4-7	[5]
VIM-1	~30	[5]	
IMP-1	240	[5]	
Class C	P-99	8 (K_i app)	[5]
PDC-1	14-22 (K_i app)	[5]	
Class D	OXA-48	0.018 (μ M)	[9]

Table 3: Inhibitory Activity (IC_{50}) of Xeruborbactam against Penicillin-Binding Proteins (PBPs)

Organism	PBP Target	IC_{50} (μ M)	Reference(s)
Escherichia coli	PBP1a/1b, PBP2, PBP3	40-70	[2]
Klebsiella pneumoniae	PBP1a/1b, PBP2, PBP3	40-70	
Acinetobacter baumannii	PBP1a	1.4	[2]
PBP2	23	[2]	
PBP3	140	[2]	

Mechanism of Action

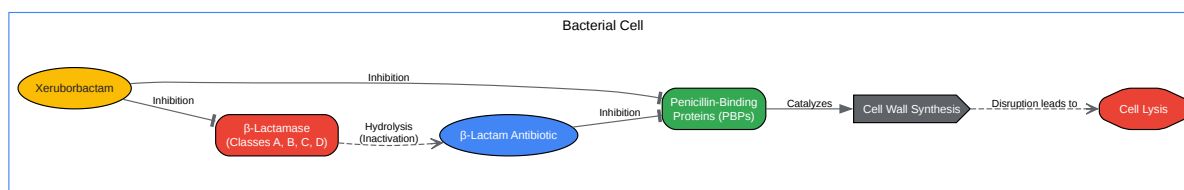
Xeruborbactam's potent activity stems from its dual mechanism of action, which involves both direct inhibition of β -lactamases and the targeting of essential bacterial enzymes involved in cell wall synthesis.

Direct β -Lactamase Inhibition

As a cyclic boronate, Xeruborbactam forms a covalent, yet reversible, adduct with the active site serine of Class A, C, and D β -lactamases, effectively inactivating the enzyme. For metallo- β -lactamases (Class B), the boron atom in Xeruborbactam is thought to interact with the zinc ions in the active site, disrupting the catalytic mechanism.

Penicillin-Binding Protein (PBP) Inhibition

In addition to its β -lactamase inhibitory activity, Xeruborbactam has been shown to bind to and inhibit the function of PBPs.[2] PBPs are bacterial enzymes crucial for the synthesis and maintenance of the peptidoglycan layer of the bacterial cell wall. By inhibiting PBPs, Xeruborbactam exerts a direct antibacterial effect and can potentiate the activity of β -lactam antibiotics even in the absence of β -lactamase production.[1]



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Mechanism of action of Xeruborbactam.

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitory activity of Xeruborbactam.

Determination of IC₅₀ and K_i for β -Lactamase Inhibition

Objective: To determine the concentration of Xeruborbactam required to inhibit 50% of the β -lactamase activity (IC₅₀) and to calculate the inhibition constant (K_i).

Materials:

- Purified β -lactamase enzyme
- Xeruborbactam
- Nitrocefin (chromogenic substrate) or other suitable β -lactam substrate (e.g., imipenem)
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microtiter plates
- Spectrophotometer capable of kinetic measurements

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the purified β -lactamase in assay buffer.
 - Prepare a series of dilutions of Xeruborbactam in assay buffer.
 - Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
- Assay Setup:
 - In a 96-well plate, add a fixed concentration of the β -lactamase enzyme to each well.
 - Add varying concentrations of Xeruborbactam to the wells. Include a control well with no inhibitor.
 - Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C or 37°C).

- Initiation of Reaction and Measurement:
 - Initiate the enzymatic reaction by adding the nitrocefin substrate to each well.
 - Immediately measure the change in absorbance over time at the appropriate wavelength for the hydrolyzed substrate (e.g., 490 nm for nitrocefin).
- Data Analysis:
 - Calculate the initial reaction velocity for each inhibitor concentration.
 - Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.
 - Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
 - The K_i value can be determined using various kinetic models, such as the Cheng-Prusoff equation, which relates the IC₅₀ to the K_i and the substrate concentration.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a β -lactam antibiotic, in the presence of a fixed concentration of Xeruborbactam, that inhibits the visible growth of a bacterial strain.

Materials:

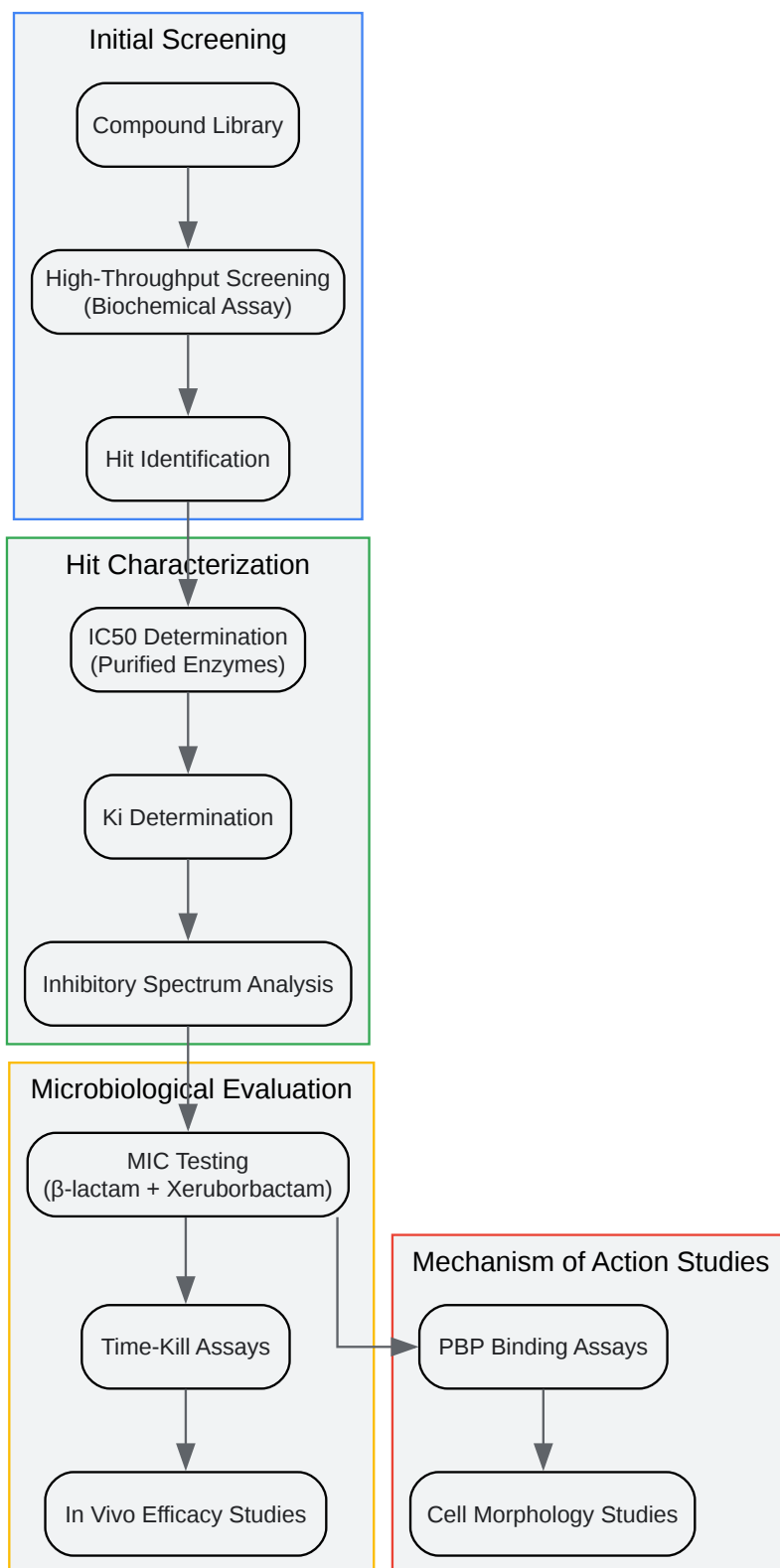
- Bacterial isolate to be tested
- β -lactam antibiotic
- Xeruborbactam
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Incubator

Procedure (Broth Microdilution Method):

- Inoculum Preparation:
 - Grow the bacterial isolate overnight on an appropriate agar medium.
 - Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
 - Dilute the standardized suspension to achieve the final desired inoculum concentration in the wells.
- Plate Preparation:
 - Prepare serial twofold dilutions of the β -lactam antibiotic in CAMHB in a 96-well plate.
 - Add a fixed concentration of Xeruborbactam (e.g., 4 or 8 $\mu\text{g/mL}$) to each well containing the antibiotic dilutions.
 - Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
- Inoculation and Incubation:
 - Inoculate each well with the prepared bacterial suspension.
 - Incubate the plates at 35-37°C for 16-20 hours.
- Result Interpretation:
 - The MIC is determined as the lowest concentration of the β -lactam antibiotic at which there is no visible bacterial growth.

Experimental and Screening Workflows

The evaluation of a novel β -lactamase inhibitor like Xeruborbactam follows a structured workflow, from initial screening to detailed characterization.



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Workflow for β -lactamase inhibitor evaluation.

Conclusion

Xeruborbactam is a promising next-generation β -lactamase inhibitor with an exceptionally broad spectrum of activity against serine- and metallo- β -lactamases. Its dual mechanism of action, involving both direct enzyme inhibition and targeting of PBPs, offers a significant advantage in overcoming a wide range of β -lactam resistance mechanisms. The data presented in this guide underscore the potential of Xeruborbactam to restore the efficacy of β -lactam antibiotics against some of the most challenging multidrug-resistant pathogens. Further clinical development is warranted to fully elucidate its therapeutic potential.

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